molecular formula C7H9N3O3S B6356931 N-(5-nitro-1,3-thiazol-2-yl)butanamide CAS No. 14645-50-2

N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B6356931
CAS No.: 14645-50-2
M. Wt: 215.23 g/mol
InChI Key: AFGXQBZUGLBRNH-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)butanamide is an organic compound with the molecular formula C7H9N3O3S. It features a thiazole ring substituted with a nitro group and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the reaction of 5-nitro-1,3-thiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of a nitro-substituted thiazole ring and a butanamide side chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-3-5(11)9-7-8-4-6(14-7)10(12)13/h4H,2-3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXQBZUGLBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314520
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14645-50-2
Record name NSC284700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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